molecular formula C9H11NO2 B14853185 2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine

2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine

Cat. No.: B14853185
M. Wt: 165.19 g/mol
InChI Key: POIRGXHXIUXXQR-UHFFFAOYSA-N
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Description

2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine can be achieved through multicomponent reactions. One efficient method involves the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, and hydrazine hydrate . This reaction typically proceeds under reflux conditions in ethanol, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridines, and substituted pyridine derivatives, which can further be utilized in various synthetic applications.

Mechanism of Action

The mechanism of action of 2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine is unique due to its specific fusion of pyridine and pyran rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-methoxy-7,8-dihydro-5H-pyrano[4,3-b]pyridine

InChI

InChI=1S/C9H11NO2/c1-11-9-3-2-7-6-12-5-4-8(7)10-9/h2-3H,4-6H2,1H3

InChI Key

POIRGXHXIUXXQR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(COCC2)C=C1

Origin of Product

United States

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